Cas no 1174839-45-2 (N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine)

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine is a heterocyclic compound featuring a pyrazole-oxazole hybrid scaffold. Its structural complexity and nitrogen-rich framework make it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both pyrazole and oxazole moieties enhances its potential as a ligand or pharmacophore in drug discovery, particularly for targeting kinase inhibition or modulating biological pathways. The methylamine substituent improves solubility and bioavailability, facilitating further derivatization. This compound is particularly suited for applications requiring selective functionalization or as a building block in the synthesis of bioactive molecules. Its stability and synthetic versatility underscore its utility in advanced chemical research.
N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine structure
1174839-45-2 structure
Product Name:N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
CAS No:1174839-45-2
MF:C9H12N4O
MW:192.217781066895
CID:5206178
Update Time:2025-10-16

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
    • Inchi: 1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3
    • InChI Key: OPUITZXFZANUKK-UHFFFAOYSA-N
    • SMILES: C(C1ON=C(C2=CN(C)N=C2)C=1)NC

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine Pricemore >>

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Additional information on N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine

Comprehensive Overview of N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine (CAS No. 1174839-45-2)

The compound N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine (CAS No. 1174839-45-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a pyrazole ring and an oxazole moiety, linked via a methylene bridge, which contributes to its diverse biological activities. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted drug discovery.

In recent years, the demand for small-molecule modulators with high selectivity has surged, driven by advancements in precision medicine. This compound's 1,2-oxazole core is known to enhance metabolic stability, a critical factor in drug development, while the N-methylpyrazole group may influence binding affinity. Such features make it a promising candidate for addressing undruggable targets—a hot topic in AI-driven drug design platforms like AlphaFold or Schrödinger.

From a synthetic chemistry perspective, the preparation of CAS 1174839-45-2 often involves multicomponent reactions or click chemistry strategies, reflecting the industry's shift toward sustainable methodologies. Its logP and hydrogen bond acceptor/donor counts suggest favorable ADME properties, a frequent search query among medicinal chemists optimizing bioavailability. These attributes position it as a valuable scaffold for fragment-based drug discovery (FBDD).

The rise of computational chemistry tools has further amplified interest in this compound. Molecular docking studies reveal potential interactions with BRD4 or PI3K—proteins implicated in oncology and inflammation. Such findings resonate with trending searches on "next-generation cancer therapeutics" and "allosteric inhibitors." Additionally, its heterocyclic diversity aligns with the growing focus on underexplored chemical space in patent literature.

Beyond pharmaceuticals, N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine may find applications in agrochemical innovation. Its structural motifs resemble those in pesticide intermediates, addressing global concerns about crop resistance and sustainable farming—a topic dominating environmental science forums. Researchers are also exploring its utility in fluorescence probes due to its conjugated system, tapping into the demand for bioimaging agents.

Quality control of CAS 1174839-45-2 typically employs HPLC-MS and NMR spectroscopy, ensuring compliance with ICH guidelines—a key concern for manufacturers. The compound’s stability under various pH conditions (pH-dependent degradation) is another frequently studied aspect, particularly for formulation scientists optimizing oral delivery systems.

In summary, 1174839-45-2 exemplifies the intersection of structural ingenuity and therapeutic potential. Its relevance to drug repurposing initiatives and green chemistry principles ensures its continued prominence in scientific discourse, answering pressing queries about "novel heterocycles in drug discovery" and "scaffold hopping strategies."

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